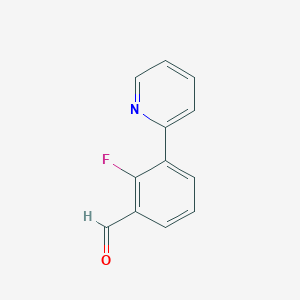

2-Fluoro-3-(pyridin-2-yl)benzaldehyde

Description

2-Fluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine ring at the meta position relative to the aldehyde group. This compound is of significant interest in pharmaceutical and agrochemical research due to its dual functionality: the aldehyde group serves as a reactive site for condensation or coupling reactions, while the pyridinyl moiety enhances binding affinity in target molecules. Its synthesis typically involves cross-coupling methodologies, such as Suzuki-Miyaura reactions, to introduce the pyridine ring to the benzaldehyde scaffold .

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-fluoro-3-pyridin-2-ylbenzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-12-9(8-15)4-3-5-10(12)11-6-1-2-7-14-11/h1-8H |

InChI Key |

ZKWVTGWPBDAINI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound I: trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde

- Structure : A pyridin-2-yl group linked via a vinyl chain to the para position of benzaldehyde.

- Properties: Crystallizes in space group P21/c with distinct unit cell parameters (e.g., a = 12.6674 Å, b = 7.2173 Å). The extended conjugation from the vinyl group enhances UV-Vis absorption compared to non-vinyl analogs .

- Reactivity : The aldehyde group undergoes oxidation to carboxylic acids (e.g., Compound III) using Jones reagent, a pathway shared with 2-Fluoro-3-(pyridin-2-yl)benzaldehyde .

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : A boronate ester at the meta position.

- Reactivity : The boronate group enables participation in Suzuki couplings, expanding its utility in synthesizing biaryl structures. This contrasts with the pyridinyl group in the target compound, which is more suited for hydrogen bonding or coordination chemistry .

Functional Group Modifications

2-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65g)

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Physicochemical Properties Comparison

Key Research Findings

- Electronic Effects : Fluorine at the ortho position (relative to the aldehyde) in the target compound increases electrophilicity at the aldehyde carbon compared to para-substituted analogs like 4-CHO-pyridinyl derivatives .

- Biological Activity : Pyridin-2-yl derivatives show enhanced binding to metalloenzymes compared to pyridin-4-yl isomers, as seen in Compound I vs. II .

- Market Trends : Fluorinated benzaldehydes with trifluoromethyl groups (e.g., 2-Fluoro-3-(trifluoromethyl)benzaldehyde) dominate agrochemical markets, while pyridinyl variants are prioritized in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.